![molecular formula C8H12O2 B3052113 Ethyl 4-methylpent-2-ynoate CAS No. 38491-47-3](/img/structure/B3052113.png)
Ethyl 4-methylpent-2-ynoate
Overview
Description
Scientific Research Applications
Synthesis and Chemical Reactions
- Ethyl 4-methylpent-2-ynoate is utilized in various synthesis processes. For instance, Tan Ni (2008) described the synthesis of E-ethyl 3-methyltridec-2-en-4-ynoate, demonstrating its application in creating complex organic structures under environmentally friendly conditions (Tan Ni, 2008).
- A. B. Koldobskii et al. (2008) explored the [2+2]-cycloaddition reactions of ethyl 4-chloro-2-oxobut-3-ynoate, a compound structurally similar to ethyl 4-methylpent-2-ynoate, with unactivated alkenes. This study highlights the compound's potential in facilitating unusual chemical reactions (A. B. Koldobskii et al., 2008).
Catalysis and Organic Chemistry
- In the field of organic chemistry, S. K. Rodrigo and Hairong Guan (2017) conducted a mechanistic study involving nickel-catalyzed reductive coupling of ynoates, which are closely related to ethyl 4-methylpent-2-ynoate. This study provides insights into the catalytic processes involving similar compounds (S. K. Rodrigo & Hairong Guan, 2017).
- Research by E. D. Finashina et al. (2016) on the carboxylation of 2-methylbutyn-3-ol-2 on Ag- and Cu-containing catalysts can be extended to understand the reactivity of compounds like ethyl 4-methylpent-2-ynoate in similar catalytic environments (E. D. Finashina et al., 2016).
Industrial and Environmental Applications
- The compound's derivatives show potential in industrial applications. For example, Elena-Emilia Oprescu et al. (2014) investigated the use of glycerol derivatives, similar in structure to ethyl 4-methylpent-2-ynoate, as additives for diesel fuel, highlighting the compound's relevance in fuel processing technologies (Elena-Emilia Oprescu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-methylpent-2-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-10-8(9)6-5-7(2)3/h7H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXQGOIIOVRLKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10464639 | |
Record name | Ethyl 4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-methylpent-2-ynoate | |
CAS RN |
38491-47-3 | |
Record name | Ethyl 4-methylpent-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10464639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Synthesis routes and methods III
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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